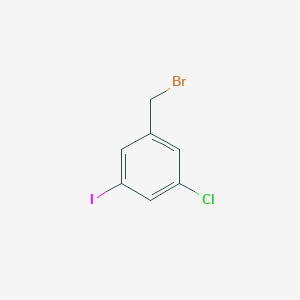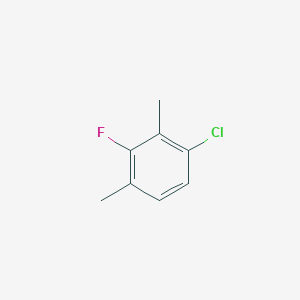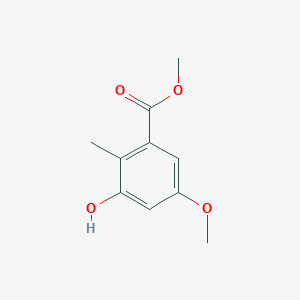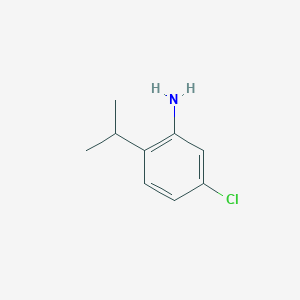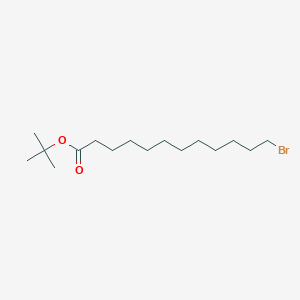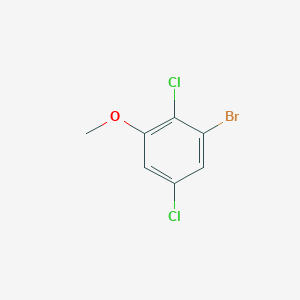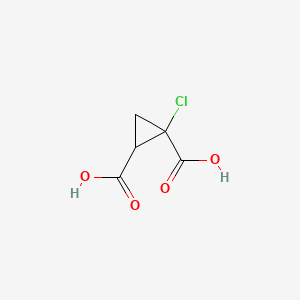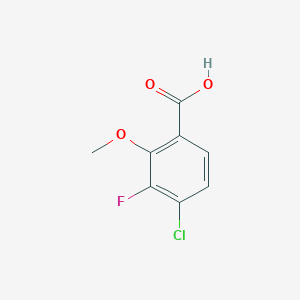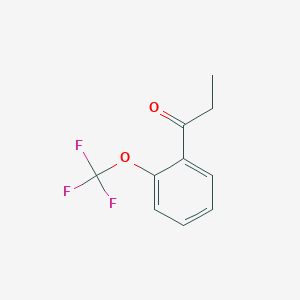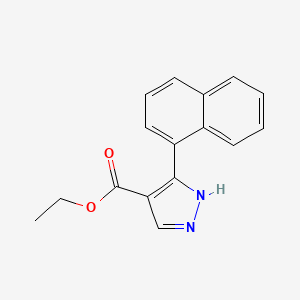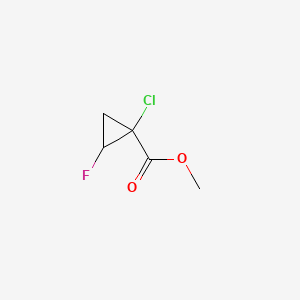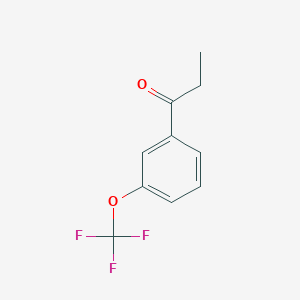![molecular formula C12H14O B6326272 2-Propyn-1-ol,3-[4-(1-methylethyl)phenyl]-(9CI) CAS No. 288101-00-8](/img/structure/B6326272.png)
2-Propyn-1-ol,3-[4-(1-methylethyl)phenyl]-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propyn-1-ol,3-[4-(1-methylethyl)phenyl]-(9CI) is an organic compound with the molecular formula C12H14O It is a derivative of propargyl alcohol, featuring an alkyne functional group and a phenyl ring substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper-Catalyzed Addition: One common method for synthesizing 2-Propyn-1-ol,3-[4-(1-methylethyl)phenyl]-(9CI) involves the copper-catalyzed addition of formaldehyde to acetylene.
Dehydrochlorination: Another method involves the dehydrochlorination of 3-chloro-2-propen-1-ol using sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound typically follows the copper-catalyzed addition route due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-Propyn-1-ol,3-[4-(1-methylethyl)phenyl]-(9CI) can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-Propyn-1-ol,3-[4-(1-methylethyl)phenyl]-(9CI) has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Propyn-1-ol,3-[4-(1-methylethyl)phenyl]-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the phenyl ring and isopropyl group contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Propargyl Alcohol: The simplest stable alcohol containing an alkyne functional group.
3-Phenylprop-2-yn-1-ol: A similar compound with a phenyl group but lacking the isopropyl substitution.
1-Phenyl-2-propyn-1-ol: Another related compound with a phenyl group and an alkyne functional group.
Uniqueness
2-Propyn-1-ol,3-[4-(1-methylethyl)phenyl]-(9CI) is unique due to the presence of both the alkyne functional group and the isopropyl-substituted phenyl ring.
Properties
IUPAC Name |
3-(4-propan-2-ylphenyl)prop-2-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-10(2)12-7-5-11(6-8-12)4-3-9-13/h5-8,10,13H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSISXVKKNXUSJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C#CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
